molecular formula C24H26N4O3 B2731271 6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one CAS No. 899990-08-0

6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one

Cat. No. B2731271
CAS RN: 899990-08-0
M. Wt: 418.497
InChI Key: NIZRULYIZUSNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a pyridazine derivative and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Pharmacological Activities

6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one is a compound of interest in medicinal chemistry due to its structural relation to various pharmacologically active compounds. For instance, the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant in vivo activities and selectivity for COX-2 enzyme without ulcerogenic and cardiovascular side effects, indicating their therapeutic potential in managing pain and inflammation with reduced risk of gastrointestinal and cardiovascular complications (Sharma & Bansal, 2016).

Antimicrobial and Enzyme Inhibitory Effects

Further research has explored the antibacterial and antifungal activities of novel thieno[2,3-c]pyridazines, suggesting the compound's potential application in combating microbial infections. The synthesized compounds were evaluated against various bacterial and fungal strains, providing insights into their antimicrobial efficacy and laying the groundwork for future antimicrobial agents development (Al-Kamali et al., 2014).

Chemical Synthesis and Modification

The versatility of the compound's core structure facilitates its modification and application in chemical synthesis. For example, its derivatives have been utilized as efficient coupling agents for the esterification of carboxylic acids, demonstrating its role in facilitating chemical transformations and syntheses (Won et al., 2007). This highlights the compound's importance not only in pharmacology but also in organic chemistry as a tool for synthesizing a wide range of chemical entities.

Anticonvulsant and Antitumor Activities

Explorations into the anticonvulsant and antitumor activities of related pyridazinone derivatives further exemplify the compound's relevance in scientific research. Studies have identified specific modifications that impact the biological activity, offering a pathway to design and develop new therapeutic agents with potential applications in treating neurological disorders and cancer (Temple et al., 1992).

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-2-31-21-10-8-19(9-11-21)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZRULYIZUSNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one

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